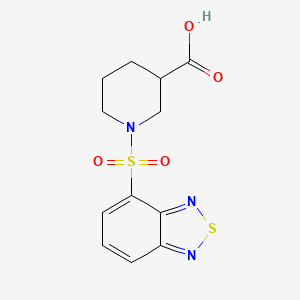

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c16-12(17)8-3-2-6-15(7-8)21(18,19)10-5-1-4-9-11(10)14-20-13-9/h1,4-5,8H,2-3,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNDZPZPIGJZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165872 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-24-9 | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid typically involves:

- Preparation of the benzothiadiazole sulfonyl intermediate.

- Functionalization of the piperidine ring, particularly at the 3-position with a carboxylic acid group.

- Coupling of the benzothiadiazole sulfonyl moiety to the piperidine derivative via sulfonylation.

Preparation of the Benzothiadiazole Sulfonyl Intermediate

The benzothiadiazole core is synthesized from o-phenylenediamine derivatives through sulfonylation and ring closure reactions:

Synthesis of 2,1,3-benzothiadiazole : o-Phenylenediamine is reacted with thionyl chloride in the presence of triethylamine in dichloromethane under reflux for several hours. The reaction mixture is then acidified and extracted to yield the benzothiadiazole core in high yield (~93%) as a white solid.

Sulfonylation : The benzothiadiazole is further functionalized by introducing a sulfonyl group at the 4-position. This is achieved by reaction with sulfonyl chlorides or related reagents under controlled conditions, followed by purification through chromatography.

Functionalization of Piperidine-3-carboxylic Acid

The piperidine ring is functionalized at the 3-position with a carboxylic acid group, often protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to facilitate selective reactions:

Synthesis of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid : This intermediate is prepared by standard Boc protection of piperidine-3-carboxylic acid, enabling selective coupling reactions.

Activation and coupling : The carboxylic acid group is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) to facilitate amide or sulfonamide bond formation.

Coupling of Benzothiadiazole Sulfonyl Moiety to Piperidine-3-carboxylic Acid

The key step involves the formation of the sulfonamide bond between the benzothiadiazole sulfonyl chloride and the piperidine amine:

Reaction conditions : The coupling is typically performed in anhydrous dichloromethane or similar solvents under nitrogen atmosphere. The piperidine derivative (often Boc-protected) is reacted with the benzothiadiazole sulfonyl chloride in the presence of a base such as triethylamine or N-methylmorpholine at low temperatures (0 to 20 °C) to control reactivity and yield.

Microwave-assisted synthesis : Some protocols employ microwave irradiation at around 80 °C for 20 minutes to accelerate the coupling reaction, improving yield and reducing reaction time.

Workup and purification : After reaction completion, the mixture is washed sequentially with aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine to remove impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved by column chromatography or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzothiadiazole synthesis | o-Phenylenediamine + thionyl chloride, triethylamine, reflux in CH2Cl2, acid workup | 93 | White solid, mp 43-45 °C |

| Boc-protection of piperidine | Piperidine-3-carboxylic acid + Boc2O, standard conditions | - | Protects amine for selective coupling |

| Activation of carboxylic acid | EDC·HCl + DMAP or HOBt in DCM, room temperature | 70-88 | Facilitates coupling with sulfonyl chloride |

| Coupling with sulfonyl chloride | Benzothiadiazole sulfonyl chloride + Boc-piperidine derivative, triethylamine, 0-20 °C, 10 h | 70-88 | Microwave irradiation can reduce time to 20 min at 80 °C |

| Workup and purification | Sequential washes (HCl, NaHCO3, brine), drying, filtration, chromatography/recrystallization | - | Ensures removal of impurities and isolation of pure product |

Analytical and Characterization Data

NMR Spectroscopy : ^1H NMR spectra confirm the presence of piperidine ring protons, benzothiadiazole aromatic protons, and sulfonyl linkage protons. Chemical shifts and multiplicities correspond to expected structures.

Mass Spectrometry : ESI-MS or HRMS data show molecular ion peaks consistent with the molecular formula C12H13N3O5S, confirming the molecular weight and purity.

Melting Point : The final compound typically exhibits a melting point consistent with literature values for similar benzothiadiazole sulfonyl piperidine derivatives, indicating purity and correct structure.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the molecule.

Substitution: The sulfonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics . The sulfonyl group in its structure is believed to enhance its interaction with microbial targets.

3. Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of benzothiadiazole derivatives. The compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of disorders such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being studied for applications in organic electronics. Its ability to act as an electron acceptor makes it suitable for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research shows that incorporating this compound into device architectures can improve efficiency and stability .

2. Sensor Development

The compound's sensitivity to changes in its environment has led to its exploration as a component in chemical sensors. Its ability to form complexes with various ions allows for the detection of heavy metals and other pollutants in environmental samples . This application is crucial for developing low-cost and efficient monitoring systems.

Environmental Science Applications

1. Environmental Remediation

The potential of this compound in environmental remediation has been investigated, particularly in the degradation of hazardous organic pollutants. Studies indicate that this compound can facilitate the breakdown of persistent organic pollutants through photodegradation processes .

2. Green Chemistry Initiatives

In line with green chemistry principles, the compound can be utilized as a catalyst or reagent in various synthetic reactions aimed at minimizing waste and energy consumption. Its application in sustainable synthesis routes is an area of active research .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzothiadiazole ring may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)pyrrolidine-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₁N₃O₄S₂

- CAS : 329271-68-3

- Key Differences :

- Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring), increasing ring strain and rigidity.

- Carboxylic acid at the 2-position instead of 3-position on the heterocycle.

- Implications :

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic Acid

- Molecular Formula : C₁₂H₁₇N₂O₅S

- CAS : 875163-82-9

- Key Differences :

- Substitutes benzothiadiazole with a 3,5-dimethylisoxazole sulfonyl group.

- Implications: Isoxazole’s electron-withdrawing nature may reduce electrophilicity compared to benzothiadiazole.

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid

- Molecular Formula: C₁₄H₁₇NO₆S

- CAS : 461456-17-7

- Key Differences :

- Benzodioxin sulfonyl group replaces benzothiadiazole.

- Carboxylic acid at the 4-position of piperidine.

- Implications :

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic Acid

- Molecular Formula : C₁₇H₁₉N₂O₃

- CAS : 1155616-11-7

- Key Differences :

- Lacks sulfonyl group; instead, features an oxazole-methyl substituent.

- Oxazole’s π-π stacking capability may enhance binding to aromatic residues in proteins .

Structural and Functional Analysis Table

Research Findings and Implications

- Electron-Deficient vs. Electron-Rich Groups : Benzothiadiazole sulfonyl derivatives (e.g., target compound) exhibit stronger electrophilic character compared to benzodioxin analogs, making them more suitable for covalent inhibitor design .

- Ring Size and Flexibility : Piperidine-based compounds generally show better metabolic stability than pyrrolidine analogs due to reduced ring strain and slower oxidative degradation .

- Substituent Position : Carboxylic acid at the 3-position (target compound) vs. 4-position (benzodioxin analog) can significantly alter hydrogen-bonding networks in enzyme active sites .

Biological Activity

1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a piperidine ring and a benzothiadiazole moiety, contributing to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₁₂H₁₃N₃O₄S₂

- Molar Mass : Approximately 327.38 g/mol

- Structure : The compound features a sulfonyl group attached to the benzothiadiazole, enhancing its reactivity.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

- Antimicrobial Activity : Initial tests have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anticancer Potential : The compound may interact with specific proteins involved in cellular signaling pathways, which could contribute to its anticancer effects.

- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes related to inflammation and oxidative stress.

Research indicates that the compound interacts with various biological targets through binding affinity studies. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to elucidate these interactions. The initial findings suggest that the compound may modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

The following table outlines some structural analogs of this compound and their respective biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid | Similar benzothiadiazole structure | Antimicrobial | Different carboxylic position |

| 1-(benzo[c][1,2,5]thiadiazol-4-sulfonyl)-piperidine | Contains benzo-thiadiazole | Anticancer potential | Varying substituents |

| 4-(benzo[1,2,5]thiadiazole)carboxylic acid | Simple carboxylic acid derivative | Limited bioactivity | Lacks piperidine ring |

This comparison highlights the unique combination of functional groups in this compound that contribute to its distinctive biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of certain cancer cell lines. IC50 values were reported in the low micromolar range (20 μM), indicating potent activity against specific targets.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated a strong antioxidant capacity which could be beneficial in preventing oxidative stress-related diseases.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation by up to 61%, suggesting potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-3-carboxylic acid, and how can purity be optimized?

- Methodology : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions (e.g., using tert-butyl XPhos ligand and cesium carbonate as a base) under inert atmospheres (40–100°C) is a viable approach . Post-synthesis, purity optimization can be achieved via recrystallization or column chromatography using silica gel. For sulfonyl-piperidine derivatives, reverse-phase HPLC with acetonitrile/water gradients is effective for isolating high-purity fractions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Based on analogous sulfonyl-piperidine compounds, this compound may exhibit acute toxicity (H302, H315, H319) and respiratory irritation (H335) . Use fume hoods for aerosol control, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

Q. How should researchers confirm the structural integrity of this compound?

- Methodology : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (e.g., , , HSQC, HMBC) to resolve piperidine ring conformations and sulfonyl group orientation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. What storage conditions are optimal for maintaining stability?

- Methodology : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the sulfonyl group. Avoid exposure to light, as benzothiadiazole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reactivity data observed under varying pH conditions?

- Methodology : Perform controlled kinetic studies under buffered conditions (e.g., ammonium acetate buffer, pH 6.5) . Monitor reaction progress via in situ techniques like UV-Vis spectroscopy or LC-MS. Adjust pH systematically to identify protonation states of the piperidine nitrogen and sulfonyl group that influence reactivity .

Q. What strategies are effective for studying the compound’s interaction with enzymatic targets?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., carbonic anhydrase isoforms, which often interact with sulfonamides) .

Q. How can contradictory results in biological activity assays be addressed?

- Methodology : Validate assay reproducibility using orthogonal methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays). Control for off-target effects by synthesizing and testing structurally related analogs (e.g., replacing the benzothiadiazole moiety with a pyridyl group) .

Q. What techniques are recommended for analyzing degradation products under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.